![molecular formula C8H11NO B3066656 5-Ethyl-3-hydroxy-2-methylpyridine CAS No. 857436-16-9](/img/structure/B3066656.png)
5-Ethyl-3-hydroxy-2-methylpyridine
Overview
Description
5-Ethyl-3-hydroxy-2-methylpyridine is an organic compound with the formula (C2H5)(CH3)C5H3N . It is efficiently prepared from simple reagents and is a convenient precursor to nicotinic acid, a form of vitamin B3 . It is a colorless liquid and is used as an intermediate for the production of nicotinic acid and nicotinamide .
Synthesis Analysis
5-Ethyl-3-hydroxy-2-methylpyridine is produced by condensation of paraldehyde (a derivative of acetaldehyde) and ammonia . A novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) has been explored . The reaction was studied in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution .Molecular Structure Analysis
The molecular formula of 5-Ethyl-3-hydroxy-2-methylpyridine is C8H11NO . The molecular weight is 137.18 g/mol .Chemical Reactions Analysis
The reaction mechanism of MEP formation has been extensively studied . All the proposed schemes involve the production of aldimine (CH3CHNH) from acetaldehyde and ammonia as the first step . This molecule tends to dimerise and trimerise by means of consecutive aldol reactions .Physical And Chemical Properties Analysis
5-Ethyl-3-hydroxy-2-methylpyridine is a colorless liquid . More detailed physical and chemical properties were not found in the sources.Safety and Hazards
properties
IUPAC Name |
5-ethyl-2-methylpyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-7-4-8(10)6(2)9-5-7/h4-5,10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGFXSCWQABKKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440252 | |
Record name | 5-Ethyl-3-hydroxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3-hydroxy-2-methylpyridine | |
CAS RN |
857436-16-9 | |
Record name | 5-Ethyl-3-hydroxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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